2-Methyl-1-(4-methylphenyl)prop-2-en-1-one
Description
Contextualization within α,β-Unsaturated Ketone Frameworks
The compound 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one belongs to the class of α,β-unsaturated carbonyl compounds. wikipedia.org This classification is defined by the presence of a carbon-carbon double bond (an alkene) conjugated with the carbon-oxygen double bond of a carbonyl group (a ketone in this case). wikipedia.org This structural arrangement—(O=CR)−Cα=Cβ−R—is fundamental to its chemical behavior. wikipedia.org
The key feature of this framework is the delocalization of π-electrons across the O=C−Cα=Cβ system. This conjugation results in the carbonyl group withdrawing electron density from the double bond, which in turn renders the β-carbon electrophilic, or susceptible to attack by nucleophiles. wikipedia.org This pattern of reactivity, known as vinylogous reactivity, means that in addition to the expected nucleophilic attack at the carbonyl carbon (1,2-addition), α,β-unsaturated ketones are prone to nucleophilic attack at the β-carbon in a process called conjugate addition (or 1,4-addition). wikipedia.orgpressbooks.pub This dual reactivity makes them versatile substrates in organic synthesis. pressbooks.pub Weaker nucleophiles typically favor the 1,4-addition pathway, which is a key reaction for forming new carbon-carbon and carbon-heteroatom bonds. pressbooks.pubquizlet.com
Significance as a Chalcone (B49325) Derivative in Organic Chemistry
This compound is also recognized as a derivative of chalcone. Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a well-known subclass of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. aip.orgacs.orgalliedacademies.org While the subject compound does not strictly fit the 1,3-diaryl definition, its core structure featuring a p-tolyl ring attached to the α,β-unsaturated ketone system firmly places it within the broader family of chalcone-like molecules or chalconoids.
The synthesis of chalcones is most classically achieved through the Claisen-Schmidt condensation, a base-catalyzed aldol (B89426) condensation between an aromatic ketone and an aromatic aldehyde. aip.orgscispace.comacs.org This reliable and versatile reaction allows for the straightforward synthesis of a vast array of chalcone derivatives. nih.govresearchgate.net The significance of chalcones in organic chemistry is substantial; they serve as crucial intermediates for the synthesis of numerous heterocyclic compounds, such as pyrazolines, isoxazoles, and flavonoids. alliedacademies.orgnih.gov The reactive α,β-unsaturated keto functionality within the chalcone backbone is responsible for its utility as a synthetic precursor. acs.orgalliedacademies.org Consequently, this compound, as a chalcone derivative, represents a valuable building block for constructing more complex molecular architectures of potential interest in medicinal and materials chemistry. ekb.egbohrium.comjchemrev.com
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8(2)11(12)10-6-4-9(3)5-7-10/h4-7H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVVYDQOGSAAHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10531572 | |
| Record name | 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62834-89-3 | |
| Record name | 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methyl 1 4 Methylphenyl Prop 2 En 1 One
Established Reaction Pathways
The formation of the propenone backbone of 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one is primarily accomplished through condensation reactions, with the Claisen-Schmidt condensation being a prominent method. Alternative routes involving other well-known organic reactions provide versatility in synthesis design.
The Claisen-Schmidt condensation is a reliable and widely used method for synthesizing chalcones and related α,β-unsaturated ketones. mdpi.com This reaction involves a crossed-aldol condensation between a ketone containing α-hydrogens and an aromatic carbonyl compound that lacks α-hydrogens. mdpi.com In the context of synthesizing this compound, the reaction occurs between 4'-Methylpropiophenone and formaldehyde.
The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), which deprotonates the α-carbon of the 4'-Methylpropiophenone to form an enolate ion. aip.orgst-andrews.ac.uk This nucleophilic enolate then attacks the electrophilic carbonyl carbon of formaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the stable, conjugated α,β-unsaturated ketone product. nih.gov
Acid catalysts, such as BF3-etherate, can also be employed. researchgate.net The reaction can be performed in a solvent, commonly ethanol (B145695), or under solvent-free conditions, which aligns with green chemistry principles. aip.orgrsc.org
Beyond the classic Claisen-Schmidt condensation, other synthetic strategies can be employed to construct this compound.
Mannich Reaction followed by Elimination: The Mannich reaction is a three-component condensation involving a ketone (4'-Methylpropiophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (such as dimethylamine (B145610) or piperidine). wikipedia.orgorganic-chemistry.org This reaction forms a β-amino ketone known as a Mannich base. oarjbp.com The resulting Mannich base can then be subjected to Hofmann elimination or thermal elimination, which removes the amino group and forms the desired α,β-unsaturated double bond. nih.gov
Wittig Reaction: The Wittig reaction provides a powerful method for forming carbon-carbon double bonds by reacting a carbonyl compound with a phosphonium (B103445) ylide (Wittig reagent). lumenlearning.comwikipedia.org To synthesize the target molecule, one could envision a pathway where a Wittig reagent derived from an α-haloketone is utilized. A more direct approach involves the reaction of 1-(4-methylphenyl)-2-(triphenylphosphoranylidene)-1-propanone with carbon dioxide, which has been documented as a synthetic route. chemicalbook.com The driving force for the Wittig reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. masterorganicchemistry.com
From Other Precursors: Synthesis can also begin from simpler starting materials. For instance, p-Toluoyl chloride can be reacted with an appropriate organometallic reagent to form the ketone backbone. Similarly, 4-Bromotoluene can be converted into an organometallic species (e.g., a Grignard reagent) and subsequently reacted with a suitable acyl donor. Dehydrogenation or oxidation of precursor alcohols like 1-(4-methylphenyl)-1-propanol (B1587057) can also serve as a pathway. chemicalbook.com
Precursor Compounds and Reagent Systems in Synthesis
The selection of precursors and reagents is critical for a successful synthesis. The primary starting material for most common routes is 4'-Methylpropiophenone, which can be synthesized on a large scale via the Friedel-Crafts acylation of toluene (B28343) with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. chemicalbook.com
Below is a summary of precursor and reagent systems for different synthetic pathways.
| Synthetic Pathway | Primary Precursors | Key Reagents and Catalysts |
|---|---|---|
| Claisen-Schmidt Condensation | 4'-Methylpropiophenone, Formaldehyde | NaOH, KOH (Base Catalysis); BF3-etherate (Acid Catalysis); Ethanol (Solvent) or Solvent-free |
| Mannich Reaction & Elimination | 4'-Methylpropiophenone, Formaldehyde, Secondary Amine (e.g., Dimethylamine) | Acid or Base Catalyst for condensation; Quaternizing agent (e.g., Methyl Iodide) and base for elimination |
| Wittig-Type Reaction | 1-(4-methylphenyl)-2-(triphenylphosphoranylidene)-1-propanone, Carbon Dioxide | Sodium t-butanolate, N,N-dimethyl-formamide (DMF) |
| Friedel-Crafts Acylation (for Precursor) | Toluene, Propionyl Chloride | AlCl3 (Lewis Acid Catalyst) |
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield of this compound while minimizing side products. Key parameters that can be adjusted include the catalyst, solvent, temperature, and reaction methodology. aip.org
Catalyst Selection: In Claisen-Schmidt condensations, the choice and concentration of the catalyst are vital. While strong bases like NaOH are effective, heterogeneous catalysts such as palladium nanoparticles (PdNPs) supported on mesoporous TiO2 have been shown to be highly active and reusable, offering a greener alternative. researchgate.net
Solvent System: Traditional methods often use ethanol as a solvent. mdpi.com However, solvent-free approaches, particularly mechanochemical methods like grinding, have demonstrated higher yields, shorter reaction times, and are more environmentally benign. aip.orgrsc.orgresearchgate.net
Energy Input: Alternative energy sources can significantly enhance reaction rates and yields. Ultrasound-assisted synthesis has been shown to produce quantitative yields in short reaction times for chalcones. mdpi.com Similarly, microwave irradiation can accelerate the reaction compared to conventional heating. researchgate.net
Temperature and Time: Reaction temperature and duration are interdependent. For instance, one specific Wittig-type synthesis is conducted at 100°C for 12 hours. chemicalbook.com Statistical modeling can be used to determine the optimal temperature and time to achieve the highest yield. researchgate.net
The table below outlines the impact of various conditions on chalcone (B49325) synthesis, which is directly applicable to the target compound.
| Parameter | Condition/Method | General Impact on Yield and Selectivity |
|---|---|---|
| Catalyst | Base (e.g., NaOH, KOH) | Effective and widely used, but can be corrosive. |
| Heterogeneous (e.g., Pd/TiO2) | High activity, reusable, and environmentally friendly. researchgate.net | |
| Solvent | Ethanol | Conventional solvent, allows for good reactant solubility. |
| Solvent-free (Grinding) | Often leads to higher yields, shorter reaction times, and is eco-friendly. aip.org | |
| Methodology | Reflux/Stirring | Standard laboratory procedure, can have long reaction times. |
| Ultrasound/Microwave | Significantly reduces reaction times and can improve yields. mdpi.comresearchgate.net |
Industrial Scale Synthetic Approaches and Process Development
For industrial production, synthetic routes must be not only high-yielding but also cost-effective, safe, and environmentally sustainable. The synthesis of this compound can be adapted for large-scale production by focusing on process intensification and green chemistry principles.
Continuous Flow and Mechanochemistry: Mechanochemical processes, such as using an 'endless-screw' system, are promising for industrial applications as they can be operated continuously and eliminate the need for bulk solvents, reducing waste and purification costs. rsc.org
Phase Transfer Catalysis: For reactions involving multiple phases (e.g., an organic reactant and an aqueous reagent), phase transfer catalysis is a valuable industrial technique. Using a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, can enhance reaction rates, improve yields to over 95%, simplify workup procedures, and allow for milder reaction conditions, making the process more economical and easier to scale up. google.com
Precursor Availability and Synthesis: The industrial viability of any route depends on the accessibility of its precursors. The synthesis of the key intermediate, 4'-Methylpropiophenone, via the Friedel-Crafts acylation of toluene is a robust and scalable process, ensuring a reliable supply of the starting material for subsequent steps. chemicalbook.com
Process Safety and Sustainability: Eliminating hazardous reagents and solvents is a key goal in industrial process development. Replacing strong, corrosive bases like NaOH with reusable solid catalysts and moving from solvent-based to mechanochemical processes significantly improves the safety and environmental profile of the synthesis. rsc.org
Chemical Reactivity and Transformation of 2 Methyl 1 4 Methylphenyl Prop 2 En 1 One
Electrophilic Reaction Mechanisms
Electrophilic aromatic substitution (SEAr) reactions on the 4-methylphenyl (p-tolyl) ring of 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one are governed by the directing effects of the two existing substituents: the methyl group (-CH₃) and the 2-methylprop-2-enoyl group (-C(O)C(CH₃)=CH₂). wikipedia.orgtotal-synthesis.com
Methyl Group (-CH₃): As an alkyl group, it is an activating substituent and an ortho, para-director. It increases the electron density of the aromatic ring through a positive inductive effect (+I), making the ring more nucleophilic and thus more reactive towards electrophiles than benzene (B151609). It directs incoming electrophiles to the positions ortho and para to itself. wikipedia.org
2-Methylprop-2-enoyl Group: This acyl group is a deactivating substituent and a meta-director. The carbonyl group is strongly electron-withdrawing due to both a negative inductive effect (-I) and a negative resonance effect (-M). This decreases the electron density of the ring, making it less reactive towards electrophiles. masterorganicchemistry.com
In this compound, these two groups are positioned para to each other. The activating ortho, para-directing effect of the methyl group and the deactivating meta-directing effect of the acyl group create a complex reactivity landscape. The positions ortho to the methyl group (C2 and C6) are also meta to the acyl group. Therefore, electrophilic attack is strongly directed to these positions, as the directing effects of both substituents reinforce each other. The position para to the methyl group is already occupied by the acyl substituent.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Expected Major Product(s) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 2-Methyl-1-(4-methyl-3-nitrophenyl)prop-2-en-1-one |
| Halogenation | Br₂ / FeBr₃ | 1-(3-Bromo-4-methylphenyl)-2-methylprop-2-en-1-one |
| Sulfonation | Fuming H₂SO₄ | 2-Methyl-1-(4-methyl-3-sulfonylphenyl)prop-2-en-1-one |
Standard electrophilic aromatic substitution reactions like nitration and halogenation are expected to proceed, albeit at a slower rate than toluene (B28343) due to the deactivating nature of the acyl group, yielding substitution primarily at the position ortho to the methyl group and meta to the enone moiety. masterorganicchemistry.com
Nucleophilic Reaction Mechanisms
The α,β-unsaturated ketone functionality provides two primary sites for nucleophilic attack: the electrophilic carbonyl carbon and the β-carbon of the alkene. This leads to two competing reaction pathways: 1,2-addition and 1,4-addition (Michael addition). masterorganicchemistry.com
Direct nucleophilic attack at the carbonyl carbon is known as 1,2-addition. This pathway is generally favored by "hard" nucleophiles, which are characterized by high charge density, such as organolithium compounds and Grignard reagents. The reaction proceeds through a tetrahedral alkoxide intermediate, which upon protonation yields an allylic alcohol. The carbon-carbon double bond remains intact in this type of reaction.
Reaction Scheme: 1,2-Addition of a Grignard Reagent this compound + R-MgBr → (after acidic workup) → 1-(4-methylphenyl)-2-methyl-1-R-prop-2-en-1-ol
This pathway is kinetically favored as the carbonyl carbon has a more significant partial positive charge compared to the β-carbon. masterorganicchemistry.com
The conjugate addition of a nucleophile to the β-carbon of the enone system is known as the Michael addition or 1,4-addition. This pathway is characteristic of "soft" nucleophiles, which are typically less basic and more polarizable. Examples include enolates, amines, thiols, and cuprates (Gilman reagents). wikipedia.orgyoutube.com
The reaction mechanism involves the attack of the nucleophile on the β-carbon, which pushes the π-electrons of the double bond to form an enolate intermediate. This enolate is then protonated during workup to yield the corresponding saturated ketone. The Michael addition is a thermodynamically controlled process, leading to a more stable product. wikipedia.org
Table 2: Comparison of Nucleophilic Addition Pathways
| Pathway | Type of Nucleophile | Site of Attack | Intermediate | Final Product |
|---|---|---|---|---|
| 1,2-Addition | Hard (e.g., Grignard Reagents, Organolithiums) | Carbonyl Carbon | Tetrahedral Alkoxide | Allylic Alcohol |
| 1,4-Addition (Michael) | Soft (e.g., Amines, Enolates, Cuprates) | β-Carbon | Enolate | Saturated Ketone |
The addition of amines, for instance, proceeds readily via a 1,4-addition to yield β-amino ketones, which are valuable synthetic intermediates. youtube.com
Reduction Pathways and Product Formation
The reduction of this compound can target the carbonyl group, the carbon-carbon double bond, or both, depending on the reducing agent and reaction conditions.
Selective Carbonyl Reduction (1,2-Reduction): Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (the Luche reduction) can selectively reduce the carbonyl group to an allylic alcohol, leaving the double bond intact. organic-chemistry.org
Selective Alkene Reduction (1,4-Reduction): Certain catalytic systems, often involving transition metals like rhodium or iridium, can achieve selective conjugate reduction of the double bond to afford the saturated ketone, 2-Methyl-1-(4-methylphenyl)propan-1-one. organic-chemistry.org
Complete Reduction: More powerful reducing conditions, such as catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C), will typically reduce both the alkene and the carbonyl group, resulting in the formation of the saturated alcohol, 2-Methyl-1-(4-methylphenyl)propan-1-ol. youtube.com Raney Nickel has also been shown to fully reduce α,β-unsaturated carbonyl compounds in aqueous media. lew.ro
Table 3: Products of Reduction Reactions
| Reagent(s) | Functional Group(s) Reduced | Major Product |
|---|---|---|
| NaBH₄, CeCl₃ (Luche Reduction) | Carbonyl | 2-Methyl-1-(4-methylphenyl)prop-2-en-1-ol |
| Catalytic Transfer Hydrogenation | Alkene | 2-Methyl-1-(4-methylphenyl)propan-1-one |
| H₂ / Pd-C | Alkene and Carbonyl | 2-Methyl-1-(4-methylphenyl)propan-1-ol |
Oxidation Pathways and Product Formation
The enone and alkyl-substituted aromatic ring present several sites for oxidation.
Alkene Cleavage: Ozonolysis (O₃ followed by a reductive workup with, for example, zinc or dimethyl sulfide) will cleave the carbon-carbon double bond. This reaction would be expected to yield 1-(4-methylphenyl)ethan-1-one and formaldehyde.
Epoxidation: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can react with the electron-deficient double bond to form an epoxide. Due to the electron-withdrawing effect of the carbonyl group, this reaction is generally slower than with unactivated alkenes.
Side-Chain Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions (heat, concentrated solution) can lead to more extensive oxidation. This could potentially cleave the propenone side chain from the aromatic ring, oxidizing it to 4-methylbenzoic acid. The methyl group on the ring could also be oxidized to a carboxylic acid under sufficiently vigorous conditions.
Table 4: Potential Oxidation Products
| Reagent(s) | Site of Oxidation | Potential Product(s) |
|---|---|---|
| 1. O₃; 2. Zn/H₂O or (CH₃)₂S | C=C double bond | 1-(4-methylphenyl)ethan-1-one and Formaldehyde |
| m-CPBA | C=C double bond | 2-Methyl-2,3-epoxy-1-(4-methylphenyl)propan-1-one |
| KMnO₄, heat | Propenone side chain | 4-Methylbenzoic acid |
The specific outcome of oxidation reactions can be highly dependent on the choice of reagent and the precise reaction conditions employed.
Cyclization and Rearrangement Processes
The chemical architecture of this compound, an α,β-unsaturated ketone, renders it a versatile precursor in the synthesis of various heterocyclic compounds through cyclization reactions. These transformations typically involve the reaction of the enone system with binucleophilic reagents, leading to the formation of stable five- or six-membered rings. Furthermore, under specific conditions, the molecule can undergo rearrangement processes to yield isomeric structures.
One of the most common cyclization reactions involving compounds of this class is the formation of pyrazolines. This is typically achieved through the cyclocondensation reaction with hydrazine (B178648) and its derivatives. The reaction is believed to proceed via an initial Michael addition of the hydrazine to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration to afford the stable pyrazoline ring system. jmchemsci.comnih.govresearchgate.netnih.govresearchgate.net
The general scheme for the synthesis of pyrazoline derivatives from a chalcone (B49325) backbone involves the reaction of the α,β-unsaturated ketone with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) in a suitable solvent, such as ethanol (B145695) or acetic acid, often under reflux conditions. jmchemsci.comnih.govnih.gov The choice of solvent and catalyst can influence the reaction rate and yield.
While specific studies on the cyclization of this compound are not extensively detailed in the cited literature, the reactivity is expected to be analogous to other chalcones. The reaction with hydrazine hydrate would likely yield a 5-methyl-5-(4-methylphenyl)-4,5-dihydropyrazole derivative. Similarly, reaction with phenylhydrazine would be expected to produce the corresponding N-phenylpyrazoline derivative.
The following table summarizes representative conditions for the synthesis of pyrazolines from chalcone derivatives, which can be considered indicative of the expected reaction parameters for this compound.
| Reactant 1 | Reactant 2 | Solvent/Catalyst | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| α,β-Unsaturated Ketone (Chalcone) | Hydrazine Hydrate | Ethanol | Reflux | Pyrazoline Derivative | Typically 50-80% |
| α,β-Unsaturated Ketone (Chalcone) | Phenylhydrazine | Glacial Acetic Acid | Reflux, 6h | 1-Phenylpyrazoline Derivative | ~54% |
| α,β-Unsaturated Ketone (Chalcone) | Hydrazine Derivatives | Ethanol / Acetic Acid | Reflux | Substituted Pyrazoline | Varies |
Another significant cyclization reaction applicable to α,β-unsaturated ketones is the synthesis of isoxazolines. This transformation is typically carried out by reacting the enone with hydroxylamine. The reaction mechanism is analogous to pyrazoline formation, involving a conjugate addition followed by intramolecular cyclization.
The research on the cyclization of chalcones is extensive and highlights their utility as building blocks in heterocyclic chemistry. nih.govresearchgate.net The synthesis of pyrazoline and isoxazoline (B3343090) moieties from these precursors is a well-established and efficient method for generating molecular diversity with potential applications in medicinal chemistry. nih.gov
Advanced Spectroscopic and Structural Elucidation of 2 Methyl 1 4 Methylphenyl Prop 2 En 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular connectivity and environment of each atom can be constructed.
Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring protons. In the ¹H NMR spectrum of 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one, recorded in deuterated chloroform (B151607) (CDCl₃), the signals corresponding to the different protons are well-resolved.
The aromatic protons on the 4-methylphenyl (p-tolyl) group appear as two distinct doublets. The two protons ortho to the carbonyl group are shifted downfield to approximately 7.64 ppm, while the two protons meta to the carbonyl group resonate at about 7.25 ppm. The characteristic splitting into doublets (with a coupling constant, J, typically around 8.2 Hz) for this AA'BB' system confirms the para-substitution pattern on the benzene (B151609) ring.
The vinylic protons of the prop-2-en-1-one moiety are observed as two singlets at approximately 5.62 ppm and 5.42 ppm. The lack of splitting indicates they are geminal protons with no adjacent proton neighbors. The methyl group attached to the aromatic ring (the tolyl methyl group) produces a sharp singlet at 2.41 ppm. The second methyl group, attached to the double bond, also appears as a singlet at around 2.08 ppm.
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |
|---|---|---|---|---|
| 7.64 | d | 8.2 | 2H | Aromatic H (ortho to C=O) |
| 7.25 | d | 8.2 | 2H | Aromatic H (meta to C=O) |
| 5.62 | s | - | 1H | Vinylic H |
| 5.42 | s | - | 1H | Vinylic H |
| 2.41 | s | - | 3H | Aromatic CH₃ |
| 2.08 | s | - | 3H | Vinylic CH₃ |
Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The ¹³C NMR spectrum of this compound shows a total of nine distinct signals, consistent with its molecular structure.
The most downfield signal, appearing at 199.3 ppm, is characteristic of a ketone carbonyl carbon. The quaternary carbon of the double bond (C=C) attached to the methyl group is observed at 144.1 ppm, while the terminal vinylic carbon (=CH₂) resonates at 125.1 ppm. The aromatic carbons display signals in the range of 128-144 ppm. The ipso-carbon attached to the carbonyl group is found at 135.2 ppm, and the carbon bearing the methyl group is at 143.4 ppm. The two sets of aromatic CH carbons appear at 129.2 ppm and 129.1 ppm. The spectrum is completed by the signals for the two methyl carbons: the aromatic methyl carbon at 21.6 ppm and the vinylic methyl carbon at 21.4 ppm.
| Chemical Shift (δ) [ppm] | Assignment |
|---|---|
| 199.3 | C=O (Ketone) |
| 144.1 | Quaternary C (vinylic) |
| 143.4 | Aromatic C-CH₃ |
| 135.2 | Aromatic C-C=O (ipso) |
| 129.2 | Aromatic CH |
| 129.1 | Aromatic CH |
| 125.1 | =CH₂ (Vinylic) |
| 21.6 | Aromatic CH₃ |
| 21.4 | Vinylic CH₃ |
While specific 2D NMR experimental data for this compound are not detailed in readily available literature, the application of techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be standard practice for unambiguous signal assignment.
An HSQC experiment would confirm the direct one-bond correlations between protons and the carbons they are attached to. For instance, it would link the proton signal at 2.41 ppm to the carbon signal at 21.6 ppm (aromatic CH₃) and the vinylic proton signals at 5.62/5.42 ppm to the vinylic carbon at 125.1 ppm.
Infrared (IR) Spectroscopy Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound displays several characteristic absorption bands.
A strong, sharp absorption band is observed at approximately 1662 cm⁻¹, which is indicative of the C=O stretching vibration of an α,β-unsaturated ketone. The conjugation of the carbonyl group with both the aromatic ring and the alkene double bond lowers its frequency from that of a simple aliphatic ketone. The C=C stretching vibration of the alkene is observed around 1630 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. Additionally, C-H stretching vibrations are present, with aromatic C-H stretches appearing just above 3000 cm⁻¹ and aliphatic C-H stretches (from the methyl groups) appearing just below 3000 cm⁻¹.
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3050 | C-H Stretch | Aromatic/Vinylic |
| ~2950 | C-H Stretch | Aliphatic (CH₃) |
| 1662 | C=O Stretch | α,β-Unsaturated Ketone |
| 1630 | C=C Stretch | Alkene |
| ~1605 | C=C Stretch | Aromatic Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy Profiling
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules containing conjugated systems, such as this compound, exhibit characteristic absorption maxima (λ_max). The extended conjugation involving the p-tolyl ring, the carbonyl group, and the alkene double bond allows for π → π* and n → π* electronic transitions. One would expect to observe a strong absorption band corresponding to the π → π* transition at a wavelength above 250 nm, and a weaker, longer-wavelength absorption for the n → π* transition of the carbonyl group. This UV-Vis profile is characteristic of chalcone-like structures.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement. For this compound (molecular formula C₁₁H₁₂O), the calculated exact mass is 160.0888. An experimental HRMS measurement would be expected to find a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ (161.0961) that matches this calculated value to within a few parts per million, confirming the elemental composition.
In a standard electron ionization (EI) mass spectrum, the molecular ion peak would be observed at m/z = 160. The fragmentation pattern would likely show characteristic losses. A prominent fragment would be expected at m/z = 119, corresponding to the [CH₃C₆H₄CO]⁺ (p-toluoyl) cation, formed by cleavage of the bond between the carbonyl carbon and the vinylic group. Another significant peak might be observed at m/z = 91, corresponding to the tropylium (B1234903) ion [C₇H₇]⁺, a common fragment from toluene-containing compounds.
X-ray Crystallography and Solid-State Structure Analysis of Related Compounds and Derivatives
While the specific crystal structure of this compound is not extensively documented in publicly available literature, a comprehensive understanding of its solid-state properties can be inferred from the analysis of structurally similar chalcone (B49325) derivatives. Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are close structural analogs. nih.gov X-ray crystallography studies on these related compounds provide valuable information on bond lengths, dihedral angles, and intermolecular interactions that likely influence the crystal packing of the target molecule.
For instance, the crystal structure of 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, a chalcone derivative, reveals an almost planar molecule existing in an E conformation with respect to the central carbon-carbon double bond. researchgate.net The planarity of the molecule is a common feature in many chalcone derivatives, arising from the delocalized π-electron system across the aromatic rings and the α,β-unsaturated carbonyl group. nih.gov
In another related study on nitro-substituted chalcones, it was observed that the conformation (s-cis or s-trans) around the olefinic double bond is influenced by the substitution pattern on the aromatic rings. mdpi.com These studies highlight that non-covalent interactions, such as C—H⋯O hydrogen bonds and π–π stacking, play a crucial role in stabilizing the crystal packing. researchgate.netmdpi.com For example, in the crystal structure of 1-(2-Hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, molecules are linked by C—H⋯O hydrogen bonds, forming supramolecular chains. nih.gov
The crystallographic data for several related chalcone derivatives are summarized in the interactive table below, showcasing key structural parameters.
Crystallographic Data for Chalcone Derivatives
| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|---|
| 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one researchgate.net | C₁₇H₁₆O₃ | Monoclinic | P2₁/c | a = 11.340 Å, b = 6.8350 Å, c = 20.449 Å, β = 117.71° |
| (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one mdpi.com | C₁₅H₁₀N₂O₅ | Triclinic | P1 | Not detailed in abstract |
| (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one mdpi.com | C₁₅H₁₀N₂O₅ | Orthorhombic | Pbca | Not detailed in abstract |
| 1-(2-Hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one nih.gov | C₁₇H₁₆O₃ | Monoclinic | P2₁/n | a = 12.6990 Å, b = 8.8022 Å, c = 13.172 Å, β = 105.56° |
Chromatographic Separation and Purity Assessment Techniques (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and purity assessment of this compound and related chalcones. scielo.brresearchgate.net The method's high resolution and sensitivity make it ideal for quantifying the compound and identifying any impurities. basicmedicalkey.com
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. researchgate.netsielc.com In this technique, a nonpolar stationary phase, typically a C18 (octadecylsilane) column, is used with a polar mobile phase. researchgate.netbasicmedicalkey.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
For this compound and its analogs, the mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water. scielo.brsielc.com To improve peak shape and resolution, a small amount of an acid, such as phosphoric acid or formic acid, is frequently added to the mobile phase. sielc.com The use of formic acid makes the method compatible with mass spectrometry (MS) detection, allowing for further structural confirmation. sielc.comsielc.com Detection is typically achieved using a UV detector, as the conjugated system of the chalcone core absorbs strongly in the UV region. scielo.brresearchgate.net
The development and validation of HPLC methods for chalcones are crucial for ensuring accurate and reliable results. scielo.brresearchgate.netresearchgate.net Validation parameters often include specificity, linearity, accuracy, precision, and robustness, as per ICH guidelines. researchgate.netresearchgate.net
The table below summarizes typical chromatographic conditions used for the analysis of related compounds.
Typical HPLC Conditions for Chalcone Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | researchgate.net |
| Mobile Phase | Acetonitrile and water or Methanol and water, often with a buffer or acid modifier (e.g., phosphoric acid, formic acid) | scielo.brsielc.com |
| Elution Mode | Isocratic or Gradient | researchgate.net |
| Flow Rate | Typically 0.8 - 1.0 mL/min | scielo.brresearchgate.net |
| Detection | UV Spectrophotometry (e.g., at 280 nm) | researchgate.net |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) | researchgate.net |
Computational and Theoretical Investigations of 2 Methyl 1 4 Methylphenyl Prop 2 En 1 One
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to the theoretical investigation of molecular systems. These methods employ the principles of quantum mechanics to model the electronic structure and predict the properties of molecules. For a compound like 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one, two primary classes of quantum chemical methods are particularly relevant: Density Functional Theory (DFT) and ab-initio computational approaches.
Density Functional Theory (DFT) has become a popular and versatile computational method for studying organic molecules due to its favorable balance of accuracy and computational cost. mdpi.com DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach is widely used to investigate the structural, electronic, and spectroscopic properties of chalcone (B49325) derivatives and other aromatic ketones. researchgate.net
In the context of this compound, DFT methods, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), would be utilized to:
Optimize the molecular geometry to find the most stable three-dimensional arrangement of atoms.
Calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectra to confirm the structure. mdpi.com
Determine electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity. researchgate.net
Generate molecular electrostatic potential (MEP) maps to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net
Ab-initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide highly accurate results, though often at a greater computational expense than DFT.
For this compound, ab-initio calculations could be employed to:
Provide a benchmark for the results obtained from DFT calculations.
Investigate excited state properties with high accuracy, which is important for understanding the molecule's photochemical behavior.
Perform detailed analyses of intermolecular interactions in dimers or larger clusters of the molecule.
Molecular Geometry Optimization and Conformation Analysis
A fundamental step in the computational study of a molecule is the optimization of its geometry to find the lowest energy structure. This process involves systematically adjusting the positions of the atoms until a minimum on the potential energy surface is located.
Below is a table of representative theoretical bond lengths and angles for a similar chalcone derivative, calculated using DFT, which illustrates the type of data obtained from such studies.
| Parameter | Bond/Atoms | Calculated Value (DFT) |
| Bond Length | C=O | ~1.23 Å |
| C=C (propenone) | ~1.34 Å | |
| C-C (phenyl-carbonyl) | ~1.49 Å | |
| C-C (aromatic) | ~1.39 - 1.41 Å | |
| Bond Angle | C-C-C (propenone) | ~120° - 122° |
| Phenyl-C-C (carbonyl) | ~119° - 121° | |
| Dihedral Angle | Phenyl-C-C=O | Varies with conformation |
Molecules with rotatable single bonds can exist in different spatial arrangements known as conformations. For this compound, rotation around the single bond connecting the 4-methylphenyl group to the carbonyl group can lead to different conformers. Computational methods can be used to explore the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them. Such studies reveal the flexibility of the molecule and the relative populations of different conformations at a given temperature. The planarity of the molecule is a key factor in its electronic properties, as a more planar structure allows for greater delocalization of π-electrons.
Electronic Structure Analysis
Understanding the electronic structure of a molecule is key to predicting its reactivity and spectroscopic properties. Computational methods provide a wealth of information about the distribution of electrons within a molecule. For this compound, analysis of the frontier molecular orbitals (HOMO and LUMO) is particularly insightful. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gaps and Properties)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict the chemical reactivity and electronic properties of a molecule. The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This indicates higher polarizability and a greater ease of undergoing electronic transitions, which can influence properties like color and nonlinear optical activity. Conversely, a large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity.
For chalcone derivatives, the HOMO is typically delocalized across the π-conjugated system, including the aromatic rings and the enone bridge, while the LUMO is also distributed over this system. Computational studies on related chalcones, such as (2E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, are used to calculate these values. Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(d,p) is commonly employed for these calculations. The analysis of these orbitals helps in understanding the intramolecular charge transfer (ICT) characteristics of the molecule.
Table 1: Illustrative FMO Properties for a Related Chalcone Derivative (Data is for (2E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, as a representative example)
| Parameter | Energy (eV) |
| EHOMO | -6.01 |
| ELUMO | -1.95 |
| Energy Gap (ΔE) | 4.06 |
This interactive table presents example data for a structurally similar chalcone to illustrate the typical values obtained from FMO analysis.
Charge Distribution and Mulliken Population Analysis
Mulliken population analysis is a method used to estimate the partial atomic charges on the atoms within a molecule from the results of a quantum chemistry calculation. wikipedia.org This analysis provides a way to quantify the electron distribution and understand the electrostatic properties of the molecule. uni-muenchen.de By partitioning the total electron population among the constituent atoms, it helps identify electrophilic (electron-deficient) and nucleophilic (electron-rich) sites. uni-muenchen.de
In a molecule like this compound, the analysis would be expected to show a significant negative charge on the carbonyl oxygen atom due to its high electronegativity. The carbonyl carbon atom would, in turn, carry a partial positive charge, making it an electrophilic center. The distribution of charges across the aromatic rings and the α,β-unsaturated system reveals the effects of substituent groups and conjugation on the molecule's electrostatic potential.
It is important to note that Mulliken charges are known to be sensitive to the choice of basis set used in the calculation, and other charge models like Natural Population Analysis (NPA) or charges from electrostatic potential (ESP) fitting are often used for comparison. wikipedia.org
Table 2: Illustrative Mulliken Atomic Charges for a Chalcone Derivative Fragment (Data is hypothetical, based on typical findings for chalcone structures)
| Atom | Charge (a.u.) |
| O (carbonyl) | -0.55 |
| C (carbonyl) | +0.48 |
| Cα (enone) | -0.21 |
| Cβ (enone) | +0.05 |
This interactive table shows representative Mulliken charge values for the key atoms in a chalcone's enone bridge to illustrate charge distribution.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool that transforms the complex, delocalized molecular orbitals from a calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov This method provides a detailed picture of intramolecular bonding and interactions.
A key aspect of NBO analysis is the study of charge delocalization through hyperconjugative interactions. researchgate.net This is quantified by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. For instance, in chalcones, significant interactions often occur between the lone pair (n) orbitals of the carbonyl oxygen and the antibonding π* orbitals of the adjacent C=C and C-C bonds (n → π). acadpubl.eu Similarly, delocalization from the π orbitals of the aromatic rings into the antibonding orbitals of the enone system (π → π) is crucial for the molecule's stability and electronic properties. acadpubl.eu
These interactions confirm the existence of a conjugated system and are vital for understanding the molecule's electronic communication, which underpins its spectroscopic and nonlinear optical properties. researchgate.net
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions that govern how molecules pack together in a crystal lattice. researchgate.netmdpi.com The Hirshfeld surface is a 3D map of the space around a molecule in a crystal, color-coded to show different properties of the intermolecular contacts.
For chalcone derivatives, Hirshfeld analysis typically reveals that the crystal packing is dominated by weak, non-covalent interactions. H···H contacts often make up the largest percentage of the surface due to the abundance of hydrogen atoms. researchgate.net Other significant interactions include C–H···O hydrogen bonds, C–H···π interactions, and π–π stacking between the aromatic rings of adjacent molecules. nih.goviucr.org
Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Chalcone Derivative (Data is for (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, as a representative example). researchgate.net
| Contact Type | Contribution (%) |
| H···H | 47.9 |
| C···H / H···C | 25.6 |
| O···H / H···O | 10.3 |
| C···C | 5.3 |
| N···H / H···N | 2.6 |
| F···H / H···F | 2.6 |
This interactive table presents example data from a published study on a related chalcone to illustrate the typical distribution of intermolecular contacts.
Nonlinear Optical (NLO) Properties from Theoretical Calculations
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. youtube.com Chalcone derivatives are of great interest as NLO materials due to their extended π-conjugated systems, which facilitate intramolecular charge transfer (ICT) from a donor part of the molecule to an acceptor part. researchgate.net
Theoretical calculations are essential for predicting the NLO properties of new molecules. Using DFT, key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) can be calculated. The first hyperpolarizability (β) is a measure of the second-order NLO response and is particularly important for applications like second-harmonic generation (SHG), where the frequency of light is doubled. rsc.org A large β value is indicative of a strong NLO response. dntb.gov.ua Molecules with a small HOMO-LUMO gap and a large change in dipole moment between the ground and excited states tend to have higher β values. researchgate.net
Molecular Docking and Ligand-Target Interaction Modeling Methodologies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. thepharmajournal.com This methodology is fundamental in drug discovery and medicinal chemistry for screening potential drug candidates and understanding their mechanism of action at a molecular level. irjmets.com
The process involves several key steps:
Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and other co-crystallized ligands are typically removed, and hydrogen atoms are added. The ligand, in this case, this compound, is built and its geometry is optimized to find its lowest energy conformation. thepharmajournal.comdergipark.org.tr
Grid Generation: The active site, or the binding pocket of the receptor, is identified. A grid box is then defined around this site, specifying the three-dimensional space where the docking software will search for possible binding poses of the ligand. thepharmajournal.com
Docking Simulation: The software systematically explores different conformations and orientations of the ligand within the grid box, using a scoring function to evaluate the fitness of each pose. The scoring function estimates the binding affinity (or binding energy), with more negative scores typically indicating a more favorable interaction. unja.ac.id
Analysis of Results: The top-ranked poses are analyzed to examine the specific intermolecular interactions between the ligand and the receptor. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking, which are crucial for the stability of the ligand-receptor complex. aip.org
For chalcone derivatives, molecular docking studies are frequently used to investigate their potential as inhibitors for various enzymes involved in diseases like cancer or microbial infections. thepharmajournal.comirjmets.com
Chemical Synthesis and Reactivity of 2 Methyl 1 4 Methylphenyl Prop 2 En 1 One Derivatives and Analogues
Design Principles for Derivative Synthesis
The design of derivatives of 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one is primarily centered around the strategic modification of its core components: the p-tolyl group, the propenone linker, and the α-methyl group. These modifications are achieved through a variety of synthetic methodologies, with the Claisen-Schmidt condensation being a cornerstone approach. mdpi.com This reaction involves the base-catalyzed condensation of a ketone with an aldehyde that lacks an α-hydrogen. mdpi.com
In the context of synthesizing analogues of this compound, 4-methylacetophenone serves as a common ketone precursor. The choice of the aldehyde reactant is a key design element, allowing for the introduction of a wide array of substituents onto what will become the β-aryl ring of the chalcone (B49325). For instance, reacting 4-methylacetophenone with various substituted benzaldehydes under basic conditions (e.g., NaOH or KOH in ethanol) yields a library of chalcone analogues with diverse electronic and steric properties.
Beyond the Claisen-Schmidt condensation, other modern synthetic methods offer alternative design pathways. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling reaction, provides a powerful tool for constructing the chalcone scaffold. nih.gov This can be achieved by coupling a cinnamoyl chloride derivative with an arylboronic acid, or by reacting a benzoyl chloride with a styrylboronic acid. This method is particularly useful for creating derivatives that may not be readily accessible through traditional condensation reactions.
The Mannich reaction presents another design principle, enabling the introduction of aminomethyl functionalities. researchgate.netresearchgate.net This three-component reaction involves an active hydrogen compound (like 4-methylacetophenone), formaldehyde, and a primary or secondary amine. nih.gov The resulting Mannich bases can serve as versatile intermediates for further derivatization.
The table below summarizes key synthetic strategies for designing derivatives of the target compound.
| Synthetic Strategy | Key Reactants | Purpose of Derivative Design |
| Claisen-Schmidt Condensation | 4-Methylacetophenone + Substituted Aldehydes | Introduction of various substituents on the β-aryl ring. |
| Suzuki-Miyaura Coupling | Cinnamoyl chloride derivatives + Arylboronic acids | Access to a broad range of aryl-substituted analogues. |
| Mannich Reaction | 4-Methylacetophenone + Formaldehyde + Amine | Introduction of aminomethyl groups for further functionalization. |
Structure-Reactivity Relationships in Analogues
The reactivity of analogues of this compound is intrinsically linked to their molecular structure, particularly the electronic nature of the substituents on the aromatic rings and the steric environment around the α,β-unsaturated ketone core.
The p-tolyl group in the parent compound is an electron-donating group, which influences the reactivity of the enone system. Electron-donating groups on the benzoyl moiety (the p-tolyl group in this case) tend to increase the electron density on the carbonyl oxygen, which can affect its susceptibility to nucleophilic attack. Conversely, the nature of the substituent on the other aromatic ring (the B-ring in chalcone nomenclature) significantly modulates the electrophilicity of the β-carbon in the Michael acceptor system. ijres.org
Electron-donating groups on the B-ring decrease the electrophilicity of the β-carbon, making it less reactive towards Michael donors. researchgate.net
Electron-withdrawing groups on the B-ring increase the electrophilicity of the β-carbon, enhancing its reactivity in Michael addition reactions. ijres.org
The α-methyl group also plays a crucial role in the structure-reactivity relationship. Sterically, it can hinder the approach of nucleophiles to the carbonyl carbon and the β-carbon. Electronically, the methyl group is weakly electron-donating, which can slightly decrease the reactivity of the Michael acceptor compared to an unsubstituted chalcone. However, this α-substitution can also influence the conformation of the molecule, which in turn can affect its interaction with biological targets or its participation in cyclization reactions.
The following table outlines the expected influence of substituents on the reactivity of analogues:
| Substituent Position | Substituent Type | Effect on Reactivity |
| p-Tolyl Ring | Electron-donating (e.g., -OCH₃) | May slightly decrease carbonyl reactivity. |
| p-Tolyl Ring | Electron-withdrawing (e.g., -NO₂) | May slightly increase carbonyl reactivity. |
| β-Aryl Ring | Electron-donating (e.g., -OH, -OCH₃) | Decreases Michael acceptor reactivity. |
| β-Aryl Ring | Electron-withdrawing (e.g., -Cl, -NO₂) | Increases Michael acceptor reactivity. |
| α-Position | Alkyl group (e.g., -CH₃) | Steric hindrance; slight electronic deactivation of Michael acceptor. |
Cyclization Products and Heterocyclic Transformations Involving the Compound Scaffold
The α,β-unsaturated ketone moiety in this compound and its analogues serves as a versatile precursor for the synthesis of various heterocyclic compounds. These transformations typically involve the reaction of the chalcone with binucleophilic reagents, leading to the formation of five- or six-membered rings.
A prominent example is the synthesis of pyrazoles . The reaction of chalcones with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines is a well-established method for preparing pyrazoline intermediates, which can then be oxidized to pyrazoles. rsc.orgijper.org For this compound, the reaction with hydrazine would proceed via a cyclocondensation reaction to yield a substituted pyrazole. The regioselectivity of this reaction can be influenced by the reaction conditions and the substitution pattern of the chalcone.
Similarly, pyrimidines and their derivatives can be synthesized from this chalcone scaffold. The reaction of the chalcone with urea, thiourea, or guanidine (B92328) under basic conditions leads to the formation of the corresponding pyrimidine-2(1H)-one, pyrimidine-2(1H)-thione, or 2-aminopyrimidine (B69317) derivatives, respectively. researchgate.netmdpi.com These reactions are valuable for creating libraries of heterocyclic compounds with potential biological activities.
The following table provides examples of heterocyclic transformations starting from a chalcone scaffold.
| Reagent | Resulting Heterocycle | General Reaction Conditions |
| Hydrazine Hydrate (NH₂NH₂·H₂O) | Pyrazole | Reflux in a suitable solvent (e.g., ethanol (B145695), acetic acid). |
| Urea (NH₂CONH₂) | Pyrimidin-2(1H)-one | Basic conditions (e.g., ethanolic KOH), reflux. researchgate.net |
| Thiourea (NH₂CSNH₂) | Pyrimidine-2(1H)-thione | Basic conditions (e.g., ethanolic KOH), reflux. |
| Guanidine (NH₂C(NH)NH₂) | 2-Aminopyrimidine | Basic conditions (e.g., ethanolic KOH), reflux. |
Functionalization Strategies for Aromatic and Aliphatic Moieties
Further diversification of the this compound scaffold can be achieved through selective functionalization of its aromatic and aliphatic components.
Aromatic Moiety (p-Tolyl Group):
The p-tolyl group can undergo electrophilic aromatic substitution reactions. However, the reactivity and regioselectivity will be influenced by the existing methyl group (an ortho-, para-director) and the deactivating effect of the propenone side chain. Friedel-Crafts acylation or alkylation, nitration, and halogenation are potential reactions, though they may require carefully optimized conditions to achieve selectivity and avoid side reactions on the electron-rich double bond.
A more targeted approach involves the functionalization of the benzylic methyl group . This can be achieved through various methods, including free-radical halogenation followed by nucleophilic substitution, or direct oxidation to an aldehyde or carboxylic acid group. Recent advances in C-H functionalization also offer potential routes for the selective modification of this methyl group. rsc.org
Aliphatic Moiety (Methylpropenone):
The α,β-unsaturated ketone system is the most reactive part of the aliphatic moiety. The primary reaction at this site is Michael addition (conjugate addition). nih.govorganic-chemistry.org A wide range of nucleophiles, including amines, thiols, and carbanions (such as enolates), can add to the β-carbon. This reaction is a powerful tool for introducing a variety of functional groups at this position.
The α-methyl group can also be a site for functionalization. Under strongly basic conditions, it is possible to deprotonate the α-carbon to form an enolate, which can then react with electrophiles. However, the presence of the conjugated system makes the γ-protons (on the methyl group of the tolyl ring) also potentially acidic, leading to a mixture of products. More selective methods for the α-functionalization of α,β-unsaturated ketones are continuously being developed.
The table below summarizes potential functionalization strategies.
| Moiety | Reaction Type | Potential Reagents | Resulting Functionalization |
| Aromatic (p-Tolyl) | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | Introduction of nitro or bromo groups on the aromatic ring. |
| Aromatic (p-Tolyl) | Benzylic Functionalization | NBS, KMnO₄ | Bromination or oxidation of the tolyl methyl group. |
| Aliphatic (Propenone) | Michael Addition | Amines, Thiols, Enolates | Addition of nucleophiles to the β-carbon. |
| Aliphatic (Propenone) | α-Methyl Functionalization | Strong base + Electrophile | Alkylation or other modifications at the α-position. |
Applications of 2 Methyl 1 4 Methylphenyl Prop 2 En 1 One in Chemical Science and Technology
Role as a Key Intermediate in Complex Organic Synthesis
The most well-documented application of 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one is its role as a key intermediate in the synthesis of pharmaceutical compounds. Specifically, it is recognized as a crucial precursor in the production of Tolperisone. Tolperisone is a centrally acting muscle relaxant used for the symptomatic treatment of spasticity and muscle spasms.
In the synthesis of Tolperisone, this compound serves as the Michael acceptor. The synthesis typically involves the conjugate addition of piperidine (B6355638) to the α,β-unsaturated ketone system of this compound. This reaction, a classic example of a Michael addition, forms the carbon-nitrogen bond and the basic skeleton of the Tolperisone molecule.
Table 1: Key Transformation in Tolperisone Synthesis
| Reactant | Reagent | Product | Reaction Type |
| This compound | Piperidine | 2-Methyl-1-(4-methylphenyl)-3-(1-piperidinyl)propan-1-one (Tolperisone) | Michael Addition |
The presence of this compound as an unreacted starting material or a byproduct of side reactions can lead to its classification as an impurity in the final active pharmaceutical ingredient. Therefore, stringent control and analysis of its concentration are critical in the pharmaceutical manufacturing of Tolperisone to ensure the purity and safety of the drug product.
Utilization as a Building Block for Diverse Molecular Architectures
The chemical structure of this compound, featuring an electrophilic β-carbon, makes it a versatile building block for the synthesis of a wide array of more complex molecules. Its reactivity as a Michael acceptor allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of synthetic organic chemistry.
A variety of nucleophiles can be employed to react with this compound, leading to a diverse range of molecular architectures. These potential transformations underscore its utility as a foundational molecule in synthetic strategies.
Table 2: Potential Synthetic Transformations of this compound
| Nucleophile Type | Example Nucleophile | Potential Product Class |
| Carbon Nucleophiles | Malonates, Enolates | 1,5-Dicarbonyl compounds, Substituted ketones |
| Nitrogen Nucleophiles | Amines, Hydrazines | β-Amino ketones, Pyrazoline derivatives |
| Oxygen Nucleophiles | Alkoxides, Phenoxides | β-Alkoxy ketones, β-Phenoxy ketones |
| Sulfur Nucleophiles | Thiols, Thiophenols | β-Thio ketones |
The resulting products from these reactions can themselves be valuable intermediates for the synthesis of various heterocyclic compounds, alicyclic structures, and other complex organic molecules. For instance, the 1,5-dicarbonyl compounds formed from the reaction with enolates can be precursors to cyclohexenone derivatives through intramolecular aldol (B89426) condensation (Robinson annulation). Similarly, reactions with bifunctional nucleophiles like hydrazine (B178648) can lead to the formation of five-membered heterocyclic rings such as pyrazolines.
Potential in Advanced Materials Science Research
While specific applications of this compound in materials science are not extensively documented, its chemical structure suggests potential utility in this field. The vinyl group in α,β-unsaturated ketones can participate in polymerization reactions. Therefore, this compound could potentially serve as a monomer or a co-monomer in the synthesis of novel polymers.
The incorporation of the p-tolyl ketone moiety into a polymer backbone could impart specific properties to the resulting material, such as altered thermal stability, solubility, and optical characteristics. The carbonyl group also presents a site for post-polymerization modification, allowing for the further functionalization of the polymer.
Table 3: Potential Polymerization and Material Science Applications
| Application Area | Potential Role of this compound | Potential Properties of Resulting Material |
| Polymer Synthesis | Monomer or Co-monomer in radical or anionic polymerization | Modified thermal properties, specific refractive index, sites for cross-linking or further functionalization. |
| Functional Coatings | Component in photocurable resins | UV-curable coatings with specific surface properties. |
| Organic Semiconductors | Precursor for conjugated materials | Potential for charge-transporting properties in organic electronic devices. |
Furthermore, the conjugated system in this compound could be exploited in the design of functional materials. For example, it could be a building block for the synthesis of larger conjugated molecules with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), although significant further research would be required to validate this potential.
General Chemical and Industrial Research Applications
In a broader context, this compound is utilized in general chemical and industrial research as a fine chemical and a research intermediate. Its availability from various chemical suppliers facilitates its use in exploratory organic synthesis and methodological studies.
Researchers in academic and industrial laboratories may use this compound to:
Explore new synthetic methodologies: Its defined structure and reactivity make it a suitable substrate for testing new catalysts, reaction conditions, and synthetic transformations.
Structure-activity relationship studies: In medicinal chemistry research, it can serve as a starting point or a reference compound for the synthesis of analogs of biologically active molecules to probe the effects of structural modifications on their activity.
Probe reaction mechanisms: The compound can be used in mechanistic studies to understand the intricacies of reactions involving α,β-unsaturated ketones.
Its primary industrial relevance, as identified, remains closely tied to the pharmaceutical sector as an intermediate for Tolperisone. Beyond this, its application in other industrial processes is not widely reported, suggesting that its use is more specialized within the realm of fine chemical synthesis and research and development.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation. A practical approach involves reacting 4-methylacetophenone with formaldehyde derivatives under basic conditions (e.g., NaOH or KOH in ethanol). Key parameters include maintaining a molar ratio of 1:1.2 (ketone:aldehyde), refluxing at 60–80°C for 6–8 hours, and isolating the product via vacuum filtration after acidification. Purity can be enhanced through recrystallization using ethanol or methanol .
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?
- Methodological Answer :
- X-ray Diffraction (XRD) : Use SHELX programs (e.g., SHELXS/SHELXL) for structure solution and refinement. ORTEP-3 can visualize non-centrosymmetric crystal packing .
- Spectroscopy : Confirm the α,β-unsaturated ketone moiety via IR (C=O stretch ~1680 cm⁻¹; C=C ~1600 cm⁻¹) and ¹H NMR (vinyl protons at δ 6.5–7.5 ppm as doublets; methyl groups at δ 2.3–2.5 ppm) .
Q. How can researchers design pharmacological assays to evaluate the compound’s bioactivity?
- Methodological Answer :
- Antimicrobial Activity : Perform microdilution assays against Leishmania or Plasmodium strains, using amphotericin B as a positive control.
- Genotoxicity : Employ the Ames test (TA98/TA100 strains) and mouse bone marrow micronucleus assay at doses of 25–100 mg/kg to assess mutagenicity and DNA damage .
Advanced Research Questions
Q. How can computational methods like DFT predict the compound’s electronic and nonlinear optical (NLO) properties?
- Methodological Answer :
- DFT Studies : Use Gaussian 09 with B3LYP/6-311G(d,p) basis sets to calculate hyperpolarizability (β) and dipole moments. Compare experimental UV-Vis data (λmax ~350 nm) with theoretical charge-transfer transitions .
- NLO Applications : Characterize second-harmonic generation (SHG) efficiency using powder Kurtz-Perry assays, referencing chalcone derivatives with β values >10× urea .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., cytotoxicity vs. chemoprotection)?
- Methodological Answer :
- Dose-Dependent Studies : Test concentrations from 1 μM to 100 μM in cell lines (e.g., HepG2 or V79) to identify therapeutic windows.
- Mechanistic Profiling : Combine comet assays (DNA damage) with ROS detection kits to differentiate genotoxic and antioxidant effects .
Q. How do hydrogen-bonding patterns influence crystal packing, and how can they be analyzed?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s rules to categorize motifs (e.g., R2<sup>2</sup>(8) for dimeric O–H···O bonds).
- Crystallographic Tools : Use Mercury or PLATON to visualize interactions and calculate lattice energies, referencing chalcone derivatives with C–H···π or π-π stacking .
Q. What advanced purification techniques are critical for isolating the compound as a pharmaceutical impurity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
